4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, an ethoxyphenyl group, and an oxadiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chloro Group: Chlorination of the benzamide moiety is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis.
Inducing Cellular Responses: Leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-ethoxyphenyl)benzylamine
- 4-chloro-N-(3,4-dimethylphenyl)benzylamine
- 4-chloro-N-(4-chloro-3-nitrophenyl)benzylamine
Uniqueness
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research.
Properties
IUPAC Name |
4-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-23-14-9-5-11(6-10-14)15-16(21-24-20-15)19-17(22)12-3-7-13(18)8-4-12/h3-10H,2H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYHFMNHYNUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.